Corypalmine

Overview

Description

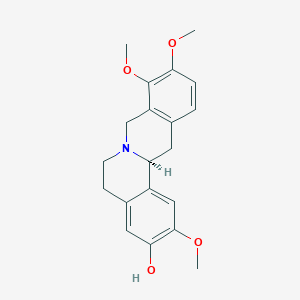

Corypalmine is an alkaloid compound found in various plant species, including Coptis chinensis and Stephania cepharantha. It is known for its antifungal properties and has a molecular formula of C20H23NO4 with a molecular weight of 341.40 g/mol . This compound is also referred to as 2,9,10-trimethoxyberbin-3-ol or tetrahydrojatrorrhizine .

Preparation Methods

Corypalmine can be synthesized through several methods. One common synthetic route involves the isolation of the compound from Stephania cepharantha . The reaction conditions typically involve the use of solvents such as chloroform and methanol. Industrial production methods may vary, but they generally follow similar extraction and purification processes to obtain high-purity this compound .

Chemical Reactions Analysis

Corypalmine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Corypalmine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other alkaloid compounds.

Mechanism of Action

Corypalmine exerts its effects primarily through its antifungal activity. It inhibits the germination of fungal spores by interfering with the fungal cell wall synthesis and disrupting cellular processes. The molecular targets and pathways involved include the inhibition of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 value of 128.0 μM .

Comparison with Similar Compounds

Corypalmine is structurally similar to other alkaloids such as:

D-Tetrahydropalmatine: (CAS#3520-14-7)

Tetrahydrocoptisine: (CAS#7461-02-1)

Stylopine hydrochloride: (CAS#96087-21-7)

L-Stepholidine: (CAS#16562-13-3)

Scoulerine: (CAS#6451-73-6)

Tetrahydroberberine: (CAS#522-97-4)

What sets this compound apart is its unique combination of methoxy groups and its specific antifungal properties, which make it particularly effective against a wide range of fungal species.

Biological Activity

Corypalmine, a protoberberine-type alkaloid found in various species of the Corydalis genus, has garnered attention for its potential biological activities, particularly in relation to neuroprotection and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chemical formula and is classified as a protoberberine alkaloid. Its structure is pivotal in mediating its biological effects, which include anti-inflammatory, antioxidant, and neuroprotective properties.

1. Neuroprotective Activity

This compound has shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that this compound can:

- Enhance cognitive function : In animal models of AD, this compound administration improved memory and learning capabilities. Behavioral tests demonstrated significant improvements in spatial recognition and anxiety-like behaviors (Zhang et al., 2023) .

- Modulate neurotransmitter levels : It influences neurotransmitter systems by increasing levels of acetylcholine and reducing neuroinflammation through the inhibition of pro-inflammatory cytokines (IL-6) (Zhang et al., 2023) .

- Protect against oxidative stress : this compound exhibits antioxidant properties that help mitigate oxidative damage in neuronal cells, contributing to its neuroprotective effects (Zhang et al., 2023) .

2. Antimicrobial Activity

This compound has also been evaluated for its antibacterial properties. Studies have indicated that it possesses:

- Broad-spectrum antibacterial activity : this compound demonstrated significant inhibitory effects against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be effective at low concentrations (around 0.5 mg/mL) (Kim et al., 2020) .

- Mechanisms of action : The antibacterial effects are attributed to multiple mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways (Kim et al., 2020) .

Table 1: Summary of Biological Activities of this compound

Mechanisms Underlying Biological Activities

The pharmacological effects of this compound are mediated through several biochemical pathways:

- Neuroinflammation : this compound modulates the IL-6/JAK2/STAT3 signaling pathway, promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype (Zhang et al., 2023) .

- Oxidative Stress Response : By enhancing the expression of antioxidant enzymes, this compound helps protect neuronal cells from oxidative damage.

- Antibacterial Mechanisms : The compound targets bacterial cell membranes and metabolic processes, leading to cell lysis and growth inhibition.

Properties

IUPAC Name |

(13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-40-2 | |

| Record name | Corypalmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R31624GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Corypalmine has the molecular formula C20H21NO4 and a molecular weight of 343.38 g/mol. [, , , , ] Spectroscopic data for structure elucidation has been obtained through various techniques, including UV, IR, EIMS, HRESIMS, 1D/2D NMR, and circular dichroism. [, , , , , ]

A: (-)-Corypalmine is a naturally occurring alkaloid found in various plant species, particularly those belonging to the Papaveraceae and Fumariaceae families. It has been isolated from plants such as Corydalis ochroleuca, Corydalis caseana, Corydalis chaerophylla, Corydalis longipes, Corydalis decumbens, Corydalis cheilanthifolia, Corydalis ophiocarpa, Corydalis thalictrifolia, Guatteriopsis friesiana, Stephania cepharantha, and Annona squamosa. [, , , , , , , , , , , ]

A: Several analytical methods have been used to identify and quantify (-)-Corypalmine, including high-performance liquid chromatography (HPLC) [, , ], ultra-performance liquid chromatography (UPLC) [, ], gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , ]

A: Yes, pharmacokinetic studies have been performed on mice using a validated UPLC-MS/MS method after oral and intravenous administration of (-)-Corypalmine. [] The study revealed a bioavailability of 4.6% for the compound. [] Another study developed and validated an HPLC method for simultaneous quantification of (-)-tetrahydropalmatine and its metabolites, including (-)-Corypalmine, in rat plasma and brain tissues. []

A: Research suggests that (-)-Corypalmine may possess various pharmacological activities, including analgesic effects, sedative/hypnotic properties, cytotoxic activity against tumor cell lines, and antibacterial activity. [, , , , ]

A: Studies have shown that (-)-Corypalmine exhibits antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, Enterococcus faecalis, and Rhodococcus equi. [, ]

A: Research suggests that (-)-Corypalmine disrupts bacterial membranes, leading to increased permeability and ultimately cell death. This mechanism of action was observed in studies investigating the compound's effect on S. aureus, K. pneumoniae, and E. faecalis. []

ANone: The observed pharmacological activities of (-)-Corypalmine suggest its potential use in various applications, including:

- Pain management: Due to its analgesic properties, (-)-Corypalmine could contribute to developing new pain relief medications. []

- Sleep disorders: Its sedative/hypnotic effects might be beneficial in managing sleep disorders. []

- Cancer therapy: The cytotoxic activity against tumor cell lines warrants further investigation of (-)-Corypalmine as a potential anticancer agent. [, ]

- Antibacterial treatments: Its effectiveness against various bacterial species, including drug-resistant strains like Rhodococcus equi, makes it a promising candidate for developing new antibacterial therapies. [, ]

A: While specific SAR studies focusing on (-)-Corypalmine might be limited, research on similar tetrahydroprotoberberine alkaloids suggests that structural modifications, particularly methylation patterns, can significantly influence their biological activity, potency, and selectivity. [, ] Further research is needed to elucidate the SAR of (-)-Corypalmine comprehensively.

A: Chemically synthesizing (-)-Corypalmine and other tetrahydroprotoberberine alkaloids can be challenging due to the stereoselectivity required and the typically low yields obtained. [] These challenges highlight the importance of exploring alternative approaches, such as biocatalysis, to produce these valuable compounds more efficiently. []

A: Yes, researchers have successfully employed a biocatalytic strategy for the selective methylation of tetrahydroprotoberberine alkaloids, including (-)-Corypalmine. This approach utilizes engineered Escherichia coli strains expressing specific methyltransferases to catalyze the methylation reactions. []

ANone: Understanding the metabolic fate of (-)-Corypalmine is crucial for several reasons:

- Drug development: It provides insights into potential drug-drug interactions, clearance mechanisms, and the identification of active metabolites. []

- Efficacy and Safety: Knowledge of metabolic pathways aids in optimizing drug dosage, minimizing side effects, and understanding interindividual variability in response to treatment. []

A: While (-)-Corypalmine exhibits promising biological activities, comprehensive toxicological studies are still limited. Therefore, further research is needed to establish its safety profile, potential long-term effects, and any potential adverse effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.